Cas no 2137895-70-4 (2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid)

2-{N-[(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid is a specialized Fmoc-protected morpholine derivative designed for peptide synthesis and bioconjugation applications. Its key structural features include a morpholine ring with an Fmoc-protected amine and an acetamidoacetic acid side chain, offering versatility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the carboxylic acid functionality facilitates further derivatization or coupling reactions. This compound is particularly valuable for introducing morpholine-based scaffolds into peptides or small molecules, enhancing solubility and conformational stability. Its high purity and well-defined reactivity make it suitable for research in medicinal chemistry and drug development, where precise molecular modifications are critical.
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid structure
2137895-70-4 structure
Product name:2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
CAS No:2137895-70-4
MF:C24H26N2O6
Molecular Weight:438.473046779633
CID:6148796
PubChem ID:165477862

2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2137895-70-4
    • 2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
    • EN300-658171
    • インチ: 1S/C24H26N2O6/c1-16(27)26(14-23(28)29)13-17-12-25(10-11-31-17)24(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-15H2,1H3,(H,28,29)
    • InChIKey: NGKUWVJKOLXLQV-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1CN(C(C)=O)CC(=O)O

計算された属性

  • 精确分子量: 438.17908655g/mol
  • 同位素质量: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 678
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 96.4Ų

2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-658171-5.0g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
5g
$4599.0 2023-06-06
Enamine
EN300-658171-0.05g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
0.05g
$1332.0 2023-06-06
Enamine
EN300-658171-0.1g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
0.1g
$1396.0 2023-06-06
Enamine
EN300-658171-0.5g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
0.5g
$1522.0 2023-06-06
Enamine
EN300-658171-0.25g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
0.25g
$1459.0 2023-06-06
Enamine
EN300-658171-1.0g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
1g
$1586.0 2023-06-06
Enamine
EN300-658171-2.5g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
2.5g
$3110.0 2023-06-06
Enamine
EN300-658171-10.0g
2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid
2137895-70-4
10g
$6819.0 2023-06-06

2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid 関連文献

2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acidに関する追加情報

Compound CAS No. 2137895-70-4: 2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic Acid

The compound CAS No. 2137895-70-4, known as 2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a morpholine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an acetamide moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions and biological assays.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they serve as excellent protecting groups for amino acids. The presence of the Fmoc group in this compound ensures stability during synthesis while providing ease of removal under specific conditions. Additionally, the morpholine ring contributes to the molecule's rigidity and hydrophilicity, making it suitable for applications in drug delivery systems and bioconjugation.

One of the most intriguing aspects of this compound is its potential in bioorthogonal chemistry. Researchers have demonstrated that the Fmoc group can undergo selective transformations under mild conditions, enabling its use in live-cell imaging and in situ click chemistry. This property has opened new avenues for studying cellular processes and developing novel therapeutic agents.

Furthermore, the acetamide moiety in the molecule plays a crucial role in enhancing its solubility and bioavailability. This feature is particularly valuable in pharmaceutical research, where compounds with high solubility are often preferred for drug development. Recent advancements in computational chemistry have allowed scientists to predict the pharmacokinetic properties of this compound with greater accuracy, facilitating its optimization for therapeutic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and peptide coupling reactions. The use of protecting groups such as Fmoc ensures that intermediate steps proceed with high efficiency and selectivity. Modern techniques like microwave-assisted synthesis have further streamlined the production process, reducing reaction times and improving yields.

The applications of CAS No. 2137895-70-4 extend beyond traditional chemistry into materials science and nanotechnology. For instance, this compound has been utilized as a precursor for synthesizing functional polymers and self-assembling materials. Its ability to form stable covalent bonds under mild conditions makes it an ideal candidate for constructing advanced materials with tailored properties.

Recent breakthroughs in green chemistry have also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing environmentally friendly methods to produce such molecules, reducing waste and energy consumption. This shift towards sustainable practices aligns with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, CAS No. 2137895-70-4 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and computational tools, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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